molecular formula C10H9NO4 B6257987 5,6-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 4764-20-9

5,6-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B6257987
CAS RN: 4764-20-9
M. Wt: 207.2
InChI Key:
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Description

5,6-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione is a derivative of 1-indanone . 1-Indanone and similar compounds are bioactive molecules with various biological activities. For instance, 1-indanone derivatives are used for therapy of Alzheimer-like disease and cancer and also used as pharmaceutical intermediates and olefinic polymerization catalysts .


Synthesis Analysis

The synthesis of this compound involves the Michael addition reaction on 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one . α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone and diverse nucleophiles containing piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole were reacted under Michael addition reaction condition and resulted in a variety of compounds with different stability .


Molecular Structure Analysis

The molecular structure of this compound is complex and variable . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Advantages and Limitations for Lab Experiments

The advantages of using 5,6-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione in lab experiments include its relatively low cost, its high solubility in a variety of solvents, and its ability to act as a catalyst in certain reactions. The main limitation of using this compound in lab experiments is its instability in aqueous solutions, which can lead to the formation of byproducts that can interfere with the desired reaction.

Future Directions

The potential applications of 5,6-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione are still being explored. Future research should focus on further understanding the mechanism of action of the compound and its biochemical and physiological effects. In addition, further research should be done to explore the potential of this compound as an antimicrobial agent, an anti-inflammatory agent, an antioxidant, and an inhibitor of cancer cell growth. Finally, research should be done to explore the potential of this compound as a catalyst in a variety of reactions.

Synthesis Methods

5,6-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione can be synthesized through several methods, including a reaction between dimethoxybenzene and isoindole-1,3-dione, a reaction between isoindole-1,3-dione and dimethoxybenzaldehyde, and a reaction between isoindole-1,3-dione and dimethoxybenzoyl chloride. The first two methods involve the use of a base such as sodium hydroxide or potassium hydroxide, and the third method requires an acid such as hydrochloric acid or sulfuric acid. The reaction can be carried out in either aqueous or organic solvents, and the product can be isolated by filtration or crystallization.

Scientific Research Applications

5,6-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione has been studied for its potential applications in scientific research. It has been used as a catalyst in the synthesis of a variety of compounds, including polyethers, polyesters, polyamides, and polyimides. It has also been used as a reagent in the synthesis of polycyclic aromatic hydrocarbons and heterocyclic compounds. In addition, it has been studied for its ability to act as a proton-transfer agent in certain reactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5,6-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione involves the condensation of phthalic anhydride with 3,4-dimethoxyaniline followed by cyclization and oxidation.", "Starting Materials": [ "Phthalic anhydride", "3,4-dimethoxyaniline", "Acetic anhydride", "Sulfuric acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Phthalic anhydride is reacted with 3,4-dimethoxyaniline in the presence of acetic anhydride and sulfuric acid to form the intermediate 5,6-dimethoxy-2-[(3,4-dimethoxyphenyl)amino]benzoic acid.", "Step 2: The intermediate is cyclized by heating with sodium hydroxide to form 5,6-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione.", "Step 3: The final step involves the oxidation of the isoindole using hydrogen peroxide to yield 5,6-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione." ] }

CAS RN

4764-20-9

Molecular Formula

C10H9NO4

Molecular Weight

207.2

Purity

95

Origin of Product

United States

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